N-[(1E)-1-{N'-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide
Overview
Description
N-[(1E)-1-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide group, a hydrazinecarbonyl group, and dichlorophenyl and methoxyphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazinecarbonyl intermediate, followed by the introduction of the dichlorophenyl and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, chlorinated aromatic compounds, and methoxy-substituted benzene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
N-[(1E)-1-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[(1E)-1-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives and hydrazinecarbonyl-containing molecules. Examples include:
2,3-Dichloroaniline: A simpler compound with similar dichlorophenyl substitution.
Flubendiamide: A compound with a related structure used in agricultural applications.
Uniqueness
N-[(1E)-1-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-2-(4-methoxyphenyl)eth-1-EN-1-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with multiple targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-[(E)-3-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N3O3/c1-32-19-12-10-16(11-13-19)14-21(28-23(30)17-6-3-2-4-7-17)24(31)29-27-15-18-8-5-9-20(25)22(18)26/h2-15H,1H3,(H,28,30)(H,29,31)/b21-14+,27-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRUMGXADFMVKL-HRFNUEPQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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